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Minimizing phototoxicity when imaging SupraFlipper 31

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Compound of Interest		
Compound Name:	SupraFlipper 31	
Cat. No.:	B12383472	Get Quote

Technical Support Center: SupraFlipper-TR Imaging

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize phototoxicity when imaging with SupraFlipper-TR and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is SupraFlipper-TR and how does it work?

A1: SupraFlipper-TR is a fluorescent probe designed to measure membrane tension in live cells. It belongs to a family of mechanosensitive "flipper" probes. When inserted into a lipid membrane, the fluorescence lifetime of SupraFlipper-TR changes in response to alterations in the physical state of the membrane, such as changes in lipid packing and tension. These changes are detected using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][2][3][4] The probe consists of two dithienothiophenes that act as a mechanophore; their twist angle and polarization change with membrane organization, affecting the fluorescence lifetime.[3][4]

Q2: What are the optimal excitation and emission wavelengths for SupraFlipper-TR?

A2: SupraFlipper-TR has a broad absorption and emission spectrum. Commonly, excitation is performed using a 488 nm laser, with emission collected in a window between 575 nm and 625



nm.[3][4][5][6]

Q3: What is the recommended concentration of SupraFlipper-TR for staining live cells?

A3: A starting concentration of 1 μ M in your cell culture medium is recommended. However, the optimal concentration should be determined empirically for each cell type and experimental condition to achieve sufficient signal without causing cellular stress.[3][4][5][6]

Q4: How can I recognize phototoxicity in my SupraFlipper-TR imaging experiments?

A4: Signs of phototoxicity can be subtle but may include:

- Changes in cell morphology, such as blebbing or rounding.
- Inhibition of normal cellular processes like migration or division.
- A gradual decrease in fluorescence lifetime that is not related to the biological process being studied.
- Formation of intracellular vacuoles.
- · Cell death.

Troubleshooting Guide: Minimizing Phototoxicity

Issue: I am observing signs of phototoxicity in my cells during or after imaging.

This guide provides a systematic approach to reducing phototoxicity while maintaining adequate signal-to-noise for your FLIM experiments with SupraFlipper-TR.

Optimize Illumination Settings

The total light dose delivered to the sample is a critical factor in phototoxicity. The goal is to use the minimum amount of light necessary to obtain a usable signal.

 Reduce Laser Power: Start with the lowest possible laser power and gradually increase it until you achieve a sufficient photon count for lifetime analysis.



- Increase Exposure Time: Counterintuitively, longer exposure times with lower laser power
 can sometimes reduce phototoxicity. This is because it minimizes the impact of "illumination
 overhead," which is the time the sample is illuminated while the camera is not actively
 acquiring data.[1]
- Use a Sensitive Detector: Employing a highly sensitive detector, such as a back-illuminated sCMOS or EMCCD camera, allows for the use of lower excitation light levels.

Adjust Acquisition Parameters

- Minimize Acquisition Time: Acquire images only as frequently as your experiment requires.
 Avoid unnecessary time-lapse acquisitions.
- Use Binning: If high spatial resolution is not critical, binning pixels can improve the signal-tonoise ratio, allowing for a reduction in laser power or exposure time.
- Optimize Filter Sets: Ensure your emission filter is well-matched to the SupraFlipper-TR
 emission spectrum (e.g., a 600/50 nm bandpass filter) to maximize signal collection and
 minimize the collection of autofluorescence.[2][4]

Consider Experimental Conditions

- Use Antioxidants: Supplementing your imaging medium with antioxidants like ascorbic acid
 may help to quench reactive oxygen species (ROS) generated during fluorescence
 excitation, thereby reducing phototoxicity.
- Culture Medium Composition: Some components in standard culture media can contribute to phototoxicity when illuminated. If possible, consider using a specialized imaging medium with reduced levels of components like riboflavin.

Hardware and Software Considerations

- TTL Control: Use a microscope system where the laser is directly controlled by the camera's transistor-transistor logic (TTL) signal. This ensures that the laser is only on during the actual exposure time, eliminating illumination overhead.
- Spinning Disk Confocal: For some applications, a spinning disk confocal microscope might be less phototoxic than a point-scanning confocal system.



Quantitative Data Summary

Parameter	Recommendation	Rationale
SupraFlipper-TR Concentration	Start at 1 μM, then titrate down	Minimize probe-induced artifacts and potential toxicity.
Excitation Wavelength	488 nm pulsed laser	Optimal for exciting SupraFlipper-TR.[3][4]
Emission Filter	600/50 nm bandpass	Efficiently collects probe emission while rejecting background.[2][4]
Laser Power	As low as possible	Reduce the rate of phototoxic species generation.
Exposure Time	Longer, with lower laser power	Minimize illumination overhead.[1]
Detector	High quantum efficiency (sCMOS, EMCCD)	Allows for lower excitation light levels.

Experimental Protocol: Staining and Imaging of Live Cells with SupraFlipper-TR

This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.

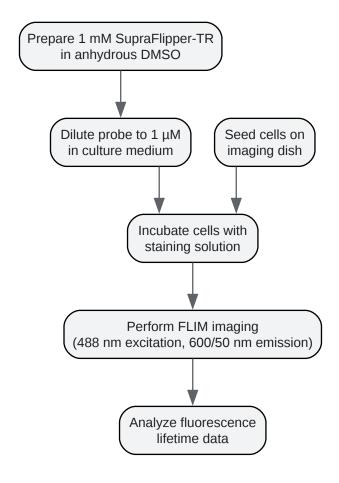
- Prepare a 1 mM Stock Solution: Dissolve the contents of a vial of SupraFlipper-TR in anhydrous DMSO. Store the stock solution at -20°C. Note: Use fresh, high-quality anhydrous DMSO, as the probe can be sensitive to moisture.[4][6]
- Cell Seeding: Seed your cells on an appropriate imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
- Prepare Staining Solution: Shortly before use, dilute the 1 mM SupraFlipper-TR stock solution to a final concentration of 1 μM in your normal cell culture medium. Note: The presence of serum (e.g., FCS) may reduce staining efficiency.[4]



- Staining: Remove the existing medium from your cells and replace it with the staining solution.
- Incubation: Incubate the cells for 15-30 minutes at your standard culture conditions (e.g., 37°C, 5% CO2).
- Imaging: Proceed with FLIM imaging. The probe does not need to be washed out.
- FLIM Acquisition:
 - Use a 488 nm pulsed laser for excitation.
 - Collect fluorescence emission using a 600/50 nm bandpass filter.
 - Start with low laser power and adjust as needed to obtain sufficient photon counts for lifetime fitting.
 - Optimize exposure time and acquisition frequency to minimize phototoxicity.

Visualizations





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Caption: Experimental workflow for staining and imaging live cells with SupraFlipper-TR.



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